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molecular formula C7H5BrN2 B061978 7-Bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 165669-35-2

7-Bromo-1H-pyrrolo[2,3-c]pyridine

Cat. No. B061978
M. Wt: 197.03 g/mol
InChI Key: HTQAZKOPQOXNHI-UHFFFAOYSA-N
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Patent
US08119683B2

Procedure details

A solution of 2-Bromo-3-nitropyridine (1 in Scheme 1, 2.0 g, 98%, 9.7 mmol) in dry THF (80 mL) was cooled to −78° C. Excess vinylmagnesium bromide (1.0 M in THF, 40 mL, 40 mmol) was added. The reaction mixture was stirred at −40˜−50° C. for 1 h before it was quenched with saturated NaHCO3 solution. The layers were separated and the aqueous layer was extracted with EtOAc (3 times). The combined organic layers were dried over MgSO4, the dried solution was filtered, and the filtrate was concentrated. The residue was purified by flash chromatography (EtOAc:n-hexane=1:2) to afford 2 (1.1 g, 60%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:11]([Mg]Br)=[CH2:12]>C1COCC1>[Br:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[C:7]=1[NH:8][CH:12]=[CH:11]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(=C)[Mg]Br

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −40˜−50° C. for 1 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with saturated NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
the dried solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (EtOAc:n-hexane=1:2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1N=CC=C2C=CNC12
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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